3-(aminomethyl)-1-phenylpyridin-2(1H)-one
CAS No.: 933735-28-5
Cat. No.: VC2739914
Molecular Formula: C12H12N2O
Molecular Weight: 200.24 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 933735-28-5 |
|---|---|
| Molecular Formula | C12H12N2O |
| Molecular Weight | 200.24 g/mol |
| IUPAC Name | 3-(aminomethyl)-1-phenylpyridin-2-one |
| Standard InChI | InChI=1S/C12H12N2O/c13-9-10-5-4-8-14(12(10)15)11-6-2-1-3-7-11/h1-8H,9,13H2 |
| Standard InChI Key | GEMNNWBEIFRQDN-UHFFFAOYSA-N |
| SMILES | C1=CC=C(C=C1)N2C=CC=C(C2=O)CN |
| Canonical SMILES | C1=CC=C(C=C1)N2C=CC=C(C2=O)CN |
Introduction
Chemical Structure and Properties
Structural Characteristics
3-(aminomethyl)-1-phenylpyridin-2(1H)-one possesses a heterocyclic structure with several key functional groups that contribute to its chemical and biological properties. The core of the molecule consists of a pyridone ring system, characterized by a nitrogen atom at position 1 and a carbonyl group at position 2. The phenyl group is attached to the nitrogen atom of the pyridone ring, while the aminomethyl substituent is positioned at carbon 3 of the ring system.
This molecular arrangement creates a compound with distinct regions that can engage in various types of molecular interactions. The aminomethyl group provides a site for hydrogen bonding interactions as both a donor and acceptor, while the carbonyl oxygen serves as an additional hydrogen bond acceptor. The phenyl group contributes hydrophobic characteristics that can facilitate interactions with non-polar regions of biological molecules. The combination of these structural elements results in a versatile compound with diverse chemical and biological activities.
The structural features of this compound position the functional groups in a specific three-dimensional arrangement that is crucial for its ability to interact with biological targets. This spatial organization determines the compound's capability to fit into binding pockets of proteins and enzymes, potentially explaining its biological effects.
Physical and Chemical Properties
3-(aminomethyl)-1-phenylpyridin-2(1H)-one has a molecular formula of C12H12N2O with a corresponding molecular weight of 200.24 g/mol. The compound contains two nitrogen atoms and one oxygen atom, contributing to its ability to form hydrogen bonds and interact with biological molecules.
The presence of the primary amine in the aminomethyl group confers basic properties to the molecule, allowing it to form salts with acids. This characteristic can be advantageous for modifying the compound's solubility and bioavailability profiles in various applications. The compound typically exhibits greater solubility in polar organic solvents compared to non-polar solvents, a property that is relevant for its use in laboratory and industrial settings.
The carbonyl group in the pyridone ring can participate in nucleophilic addition reactions, while the primary amine group can engage in various reactions typical of aliphatic amines, including nucleophilic substitutions and condensations. These reactive sites make the compound a versatile starting point for chemical modifications and derivatization.
Identification Parameters
For unambiguous identification of 3-(aminomethyl)-1-phenylpyridin-2(1H)-one, several standardized parameters are available in chemical databases and research literature. These parameters are essential for accurate reference and reproducibility in scientific research.
Table 1. Identification Parameters for 3-(aminomethyl)-1-phenylpyridin-2(1H)-one
| Parameter | Value |
|---|---|
| CAS Number | 933735-28-5 |
| IUPAC Name | 3-(aminomethyl)-1-phenylpyridin-2-one |
| Molecular Formula | C12H12N2O |
| Molecular Weight | 200.24 g/mol |
| InChI | InChI=1S/C12H12N2O/c13-9-10-5-4-8-14(12(10)15)11-6-2-1-3-7-11/h1-8H,9,13H2 |
| InChI Key | GEMNNWBEIFRQDN-UHFFFAOYSA-N |
| Canonical SMILES | C1=CC=C(C=C1)N2C=CC=C(C2=O)CN |
| PubChem Compound ID | 82188918 |
Synthesis Methods
Reaction Conditions and Parameters
The synthesis of 3-(aminomethyl)-1-phenylpyridin-2(1H)-one requires careful control of reaction conditions to achieve optimal yields and purity. Key parameters include temperature, solvent selection, catalyst systems, reaction time, and purification methods.
The hydrogenation step typically employs catalysts such as Raney nickel or palladium on carbon, with common solvents including ethanol or methanol. The selection of the appropriate catalyst and solvent system is critical for achieving efficient and selective reduction of the cyano group to the aminomethyl functionality without affecting other parts of the molecule.
Temperature control during the synthesis is essential, with reactions often conducted at room temperature initially, followed by moderate heating during certain steps. Proper monitoring of reaction progress using analytical techniques such as thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) helps determine the optimal reaction duration and conditions.
For industrial-scale production, continuous flow reactors and optimized reaction conditions may be employed to enhance yield and purity while improving efficiency and reducing waste generation. These scale-up considerations are important for the commercial production of the compound for various applications.
Chemical Reactivity
Types of Reactions
The presence of multiple functional groups in 3-(aminomethyl)-1-phenylpyridin-2(1H)-one enables it to participate in various chemical reactions, expanding its utility as a versatile building block in organic synthesis. The compound can undergo several types of reactions based on its structural features:
Oxidation reactions can target the aminomethyl group, potentially converting it to aldehydes or carboxylic acids depending on the oxidizing agents and reaction conditions employed. Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction reactions may affect the carbonyl group in the pyridone ring under appropriate conditions. Reducing agents such as lithium aluminum hydride can potentially transform the carbonyl to other functional groups, creating derivatives with modified properties.
Biological Activity and Mechanism of Action
Interaction with Biological Targets
The biological activity of 3-(aminomethyl)-1-phenylpyridin-2(1H)-one is largely determined by its ability to interact with specific molecular targets in biological systems. These interactions are facilitated by the compound's structural features, which enable various types of molecular recognition processes.
The compound engages with biological targets through multiple interaction mechanisms:
Hydrogen bonding plays a significant role, with the aminomethyl group serving as both a hydrogen bond donor and acceptor. The carbonyl oxygen in the pyridone ring provides an additional hydrogen bond acceptor site. These hydrogen bonding capabilities enable specific interactions with complementary groups in protein binding pockets, contributing to binding affinity and selectivity.
Hydrophobic interactions involving the phenyl group allow the compound to engage with non-polar regions of proteins through van der Waals forces. These interactions often contribute substantially to binding energy and are important determinants of the compound's ability to interact with specific targets.
π-stacking interactions between the aromatic rings in the compound and aromatic amino acid residues in proteins can provide additional binding energy and orientation specificity. These interactions are particularly relevant for binding to protein targets that contain phenylalanine, tyrosine, or tryptophan residues in their binding pockets.
The spatial arrangement of these interactive features within the molecule is crucial for determining which biological targets the compound can effectively engage with, thereby influencing its spectrum of biological activities.
Structure-Activity Relationships
Structure-activity relationship (SAR) studies provide valuable insights into how structural modifications of 3-(aminomethyl)-1-phenylpyridin-2(1H)-one and related compounds affect their biological activities. These relationships help guide the design of optimized derivatives with enhanced properties for specific applications.
Research on structurally related compounds has revealed several important SAR trends:
The aminomethyl group appears to be a critical determinant of activity against viral proteases. Compounds containing this functionality, similar to the target compound, have shown significant inhibitory activity, with IC50 values in the submicromolar to low micromolar range .
Modifications to the amine group have variable effects on activity. While acetylation of primary amine groups led to inactive compounds (IC50 >10 μM), N,N-dimethyl substitution increased inhibitory activity (IC50: 0.39 μM) . This suggests that the nature of the amine substitution significantly impacts biological activity, with certain substitutions preserving or enhancing activity while others abolish it.
The central heterocyclic ring system strongly influences the compound's activity profile. Variations in this core structure, such as replacing pyridine with thiophene or other heterocycles, generally resulted in reduced activity against viral targets. For example, a thiophene analog (compound 20) showed lower activity (IC50: 10.7 μM) compared to pyridine-containing counterparts .
These SAR observations indicate that specific structural features of 3-(aminomethyl)-1-phenylpyridin-2(1H)-one, particularly the aminomethyl group and the heterocyclic core, are crucial determinants of its biological activity. These insights can guide the rational design of derivatives with optimized properties for specific applications.
Antiviral Properties
Research findings suggest that compounds structurally related to 3-(aminomethyl)-1-phenylpyridin-2(1H)-one possess notable antiviral activities, particularly against flaviviruses such as Zika virus. These compounds appear to function as allosteric inhibitors of viral proteases, interfering with essential viral replication processes.
Studies have identified several compounds with structural similarities to 3-(aminomethyl)-1-phenylpyridin-2(1H)-one that exhibit inhibitory activity against Zika virus protease (ZVpro) . The mechanism appears to involve allosteric inhibition rather than direct interaction with the enzyme's active site, suggesting a novel mode of action that could potentially overcome resistance mechanisms targeting the active site.
Table 2. Antiviral Activity of Related Compounds Against Zika Virus Protease
| Compound | Structural Feature | IC50 (μM) |
|---|---|---|
| 12 | Aminomethyl groups | 0.62 |
| 18 | N,N-dimethyl substituted amine | 0.39 |
| 19 | Pyridine central ring | 3.7 |
| 20 | Thiophene central ring | 10.7 |
| 21 | 3-aminopyrazine central ring | 2.1 |
This data demonstrates that the antiviral activity of these compounds is highly dependent on specific structural features, with both the central heterocyclic ring and the substitution pattern on the aminomethyl group significantly influencing activity . The potent inhibitory activity observed for some derivatives suggests the potential utility of this compound class in antiviral drug development efforts, particularly in response to emerging viral threats.
Research Applications
Use in Medicinal Chemistry
In medicinal chemistry, 3-(aminomethyl)-1-phenylpyridin-2(1H)-one serves as a valuable scaffold for drug discovery and development efforts. Its utility in this field encompasses multiple aspects of pharmaceutical research.
The compound functions as an important building block for the synthesis of more complex molecules with potential therapeutic properties. Its core structure provides a foundation that can be modified through various chemical transformations to optimize pharmacological properties such as potency, selectivity, and pharmacokinetic characteristics.
Given the antiviral properties observed in structurally related compounds, 3-(aminomethyl)-1-phenylpyridin-2(1H)-one represents a promising starting point for the development of novel antiviral agents . Structure-activity relationship studies can guide the design of optimized derivatives with enhanced antiviral activity and improved drug-like properties.
The compound's well-defined structure and binding characteristics make it suitable for structure-based drug design approaches. Computational methods such as molecular docking and molecular dynamics simulations can predict binding modes and guide the rational design of derivatives with enhanced properties for specific therapeutic targets.
The relatively small size and distinct functional groups of the compound make it a potential candidate for fragment-based drug discovery approaches, where small molecular fragments serve as starting points for building larger, more potent drug candidates through systematic elaboration based on structural and biological data.
Role in Organic Synthesis
Beyond its direct biological applications, 3-(aminomethyl)-1-phenylpyridin-2(1H)-one has significant utility in organic synthesis as a versatile intermediate for the creation of more complex molecular architectures.
The compound serves as a valuable synthetic intermediate in multi-step pathways leading to complex molecules with diverse applications. Its functional groups provide multiple handles for further chemical transformations, allowing for selective modifications at different positions.
Comparison with Related Compounds
Structural Analogs
Several compounds structurally related to 3-(aminomethyl)-1-phenylpyridin-2(1H)-one have been identified and studied. These analogs differ in their central heterocyclic ring system or in the nature of the substituents, providing valuable comparative data for understanding structure-activity relationships.
Key structural analogs include:
3-(aminomethyl)pyridine: This analog lacks the phenyl group and the carbonyl oxygen, resulting in a simpler structure with different chemical and biological properties. The absence of the phenyl group reduces hydrophobicity, while the absence of the carbonyl group eliminates a key hydrogen bond acceptor site.
1-phenylpyridin-2(1H)-one: This compound lacks the aminomethyl group at the 3-position, resulting in reduced hydrogen bonding capability and different chemical reactivity. The absence of the primary amine functionality significantly alters the compound's ability to form specific molecular interactions.
3-(aminomethyl)-1-phenylpyridine: Similar to the target compound but lacks the carbonyl oxygen, resulting in a pyridine rather than a pyridone ring system. This structural difference affects the electronic properties and hydrogen bonding capabilities of the molecule.
Heterocyclic variants: Compounds where the central pyridine ring is replaced with other heterocycles such as thiophene (compound 20) or pyrazine (compound 21) show varying biological activities depending on the specific heterocycle .
These structural analogs provide valuable comparative information for understanding the importance of specific structural features for the properties and activities of 3-(aminomethyl)-1-phenylpyridin-2(1H)-one and related compounds.
Activity Comparison
Comparing the biological activities of 3-(aminomethyl)-1-phenylpyridin-2(1H)-one and its structural analogs provides insights into the importance of specific structural features for activity. Based on the available research data, several important comparisons can be made regarding antiviral activity against viral proteases.
Table 3. Activity Comparison of Related Heterocyclic Compounds Against Zika Virus Protease
| Compound | Central Ring | Key Feature | IC50 (μM) |
|---|---|---|---|
| 12 | Pyrazine | Aminomethyl groups | 0.62 |
| 19 | Pyridine | Similar to 12 | 3.7 |
| 20 | Thiophene | Similar to 12 | 10.7 |
| 21 | 3-aminopyrazine | Similar to 12 | 2.1 |
| 22 | Imidazo[1,2-a]pyrazine | Similar to 12 | 9.3 |
| 24 | Imidazo[1,2-a]pyrazine | Similar to 12 | 3.5 |
This comparison reveals that the central heterocyclic ring significantly influences activity against viral proteases . The pyrazine-containing compound 12 shows significantly higher activity (lower IC50 value) compared to analogs with different central rings, such as thiophene (compound 20) or certain imidazo[1,2-a]pyrazine derivatives (compound 22).
Additionally, modifications to the aminomethyl group also substantially impact activity:
-
Acetylation of primary amine groups resulted in inactive compounds (IC50 >10 μM)
-
N,N-dimethyl substitution increased activity (IC50: 0.39 μM)
-
Introduction of additional substituents, such as an ortho-methyl group, reduced activity (IC50: 2.14 μM)
These activity comparisons highlight the critical roles of both the central heterocyclic ring and the nature of the substituents in determining the biological activity of these compounds. Such structure-activity relationships provide valuable guidance for the design of optimized derivatives with enhanced properties for specific applications.
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